![molecular formula C23H30Br2O2 B14335144 1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] CAS No. 101308-47-8](/img/structure/B14335144.png)
1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] is an organic compound characterized by the presence of two benzene rings connected via a propane-2,2-diyl bridge, with each benzene ring further substituted with a 4-bromobutoxy group
Vorbereitungsmethoden
The synthesis of 1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobutanol and 4-hydroxybenzene derivatives.
Reaction Conditions: The reaction involves the formation of an ether linkage between the 4-bromobutoxy group and the benzene ring. This is achieved through nucleophilic substitution reactions, where the hydroxyl group of the benzene derivative reacts with the bromine atom of 4-bromobutanol.
Catalysts and Solvents: Common catalysts used in this reaction include strong bases such as sodium hydride or potassium carbonate. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 4-bromobutoxy groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions may convert the bromine atoms to hydrogen or other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions are usually carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amine derivatives, while oxidation reactions may produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study the effects of brominated compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, brominated compounds are known to exhibit antimicrobial and anticancer properties, making this compound a potential candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] involves its interaction with molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The specific pathways involved depend on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] can be compared with other similar compounds, such as:
4,4’-(Propane-2,2-diyl)bis(cyanatobenzene): This compound has cyanate groups instead of bromobutoxy groups, which affects its reactivity and applications.
4,4’-(Propane-2,2-diyl)bis((allyloxy)benzene):
1,1’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol): This compound has hydroxyl groups, making it more hydrophilic and suitable for different applications compared to the bromobutoxy derivative.
Eigenschaften
CAS-Nummer |
101308-47-8 |
|---|---|
Molekularformel |
C23H30Br2O2 |
Molekulargewicht |
498.3 g/mol |
IUPAC-Name |
1-(4-bromobutoxy)-4-[2-[4-(4-bromobutoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C23H30Br2O2/c1-23(2,19-7-11-21(12-8-19)26-17-5-3-15-24)20-9-13-22(14-10-20)27-18-6-4-16-25/h7-14H,3-6,15-18H2,1-2H3 |
InChI-Schlüssel |
YWPSBMCRGXUSJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OCCCCBr)C2=CC=C(C=C2)OCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



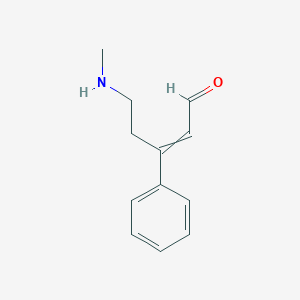
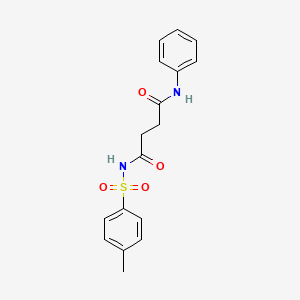
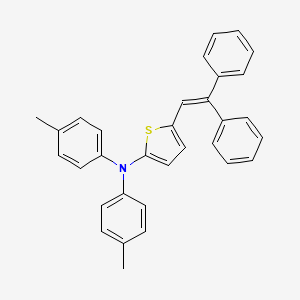
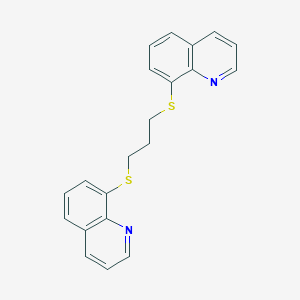

![1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride](/img/structure/B14335097.png)
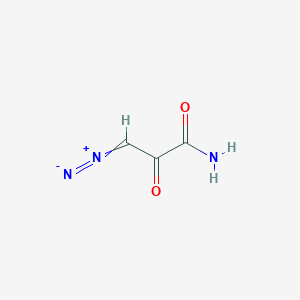



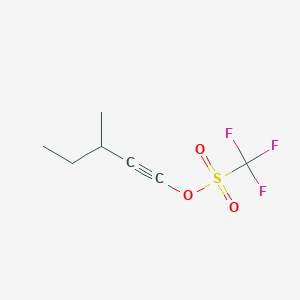
![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)

